molecular formula C20H17ClN2O3 B4037471 ethyl N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate

ethyl N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate

Cat. No.: B4037471
M. Wt: 368.8 g/mol
InChI Key: YCNJYDWLNIJASL-UHFFFAOYSA-N
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Description

Ethyl N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate is a useful research compound. Its molecular formula is C20H17ClN2O3 and its molecular weight is 368.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.0927701 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Research has shown that quinoxaline derivatives, related to the chemical family of ethyl N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate, have been studied for their potential as corrosion inhibitors. For instance, a theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors of copper in nitric acid media was conducted. Quantum chemical parameters were calculated to determine the relationship between the molecular structure of quinoxalines and inhibition efficiency, suggesting the potential application of similar compounds in protecting metals against corrosion (Zarrouk et al., 2014).

Photovoltaic and Optoelectronic Applications

Derivatives of quinoline, similar to this compound, have been explored for their photovoltaic properties and applications in fabricating organic-inorganic photodiode devices. Studies on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have shown that these compounds, when deposited using thermal evaporation techniques, exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions. This suggests their utility in the development of photodiodes and optoelectronic devices (Zeyada et al., 2016).

Organic Synthesis and Chemical Reactions

Ethyl N-(diphenylmethylene)glycinate, a compound with structural similarities, has been used as an anionic glycine equivalent in various organic reactions, including monoalkylations, dialkylations, and Michael additions under solid-liquid phase-transfer catalysis conditions. This demonstrates the compound's versatility in synthetic organic chemistry, offering pathways to synthesize a wide range of functionalized molecules and potentially novel compounds (López et al., 1996).

Spectroscopic and Material Studies

Investigations into the interaction between ethyl N-(diphenylmethylene)glycinate and proton donors by infrared spectrometry have provided insights into complex formation and the basicity at acceptor sites within the molecule. Such studies are crucial for understanding the chemical behavior and reactivity of similar compounds, contributing to their application in material science and spectroscopic analysis (Ruysen & Zeegers-Huyskens, 1986).

Properties

IUPAC Name

ethyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-2-26-19(24)12-22-20(25)15-11-18(14-8-3-5-9-16(14)21)23-17-10-6-4-7-13(15)17/h3-11H,2,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNJYDWLNIJASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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